2,2-二甲基丁-3-炔酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

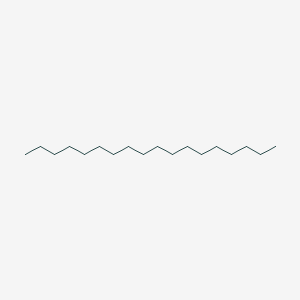

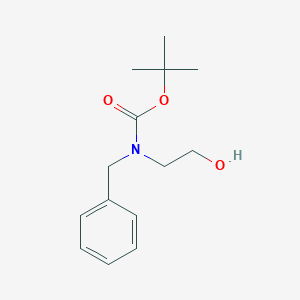

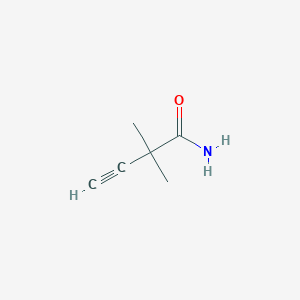

2,2-Dimethylbut-3-ynamide is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .

Synthesis Analysis

The synthesis of ynamides, such as 2,2-Dimethylbut-3-ynamide, has been reported in the literature . A robust and modular synthesis method uses trichloroethene as an inexpensive two-carbon synthon . A wide range of amides and electrophiles can be converted to the corresponding ynamides, including acyclic carbamates, hindered amides, and aryl amides .Molecular Structure Analysis

The molecular structure of 2,2-Dimethylbut-3-ynamide consists of six carbon atoms, nine hydrogen atoms, and one nitrogen and oxygen atom each . The structure is determined by the arrangement of these atoms and the bonds between them .Chemical Reactions Analysis

Ynamides, such as 2,2-Dimethylbut-3-ynamide, are versatile functionalities that are used in an increasing array of transformations . They are particularly effective in peptide fragment condensation, head-to-tail cyclization, and precise incorporation of thioamide substitutions into peptide backbones .Physical And Chemical Properties Analysis

2,2-Dimethylbut-3-ynamide has a predicted boiling point of 215.9±23.0 °C and a predicted density of 0.990±0.06 g/cm3 . Its pKa value is predicted to be 15.76±0.50 .科学研究应用

合成与药用化学应用

炔酰胺是通过钴催化的[2+2+2]环加成反应合成氨基吡啶和氨基吡啶酮的关键,展示了其在构建药物发现和开发中可用的复杂分子框架的效用。该方法允许对3-或4-氨基吡啶进行区域选择性,表明其在合成化学中的多功能性(Garcia 等,2012)。

先进材料与缓蚀

一项对基于氨基酸的咪唑鎓两性离子的研究,包括由炔酰胺合成的化合物,证明了它们作为低碳钢缓蚀剂的有效性。该应用在材料科学中至关重要,特别是对于保护工业基础设施免受腐蚀(Srivastava 等,2017)。

有机合成与环化反应

炔酰胺可用作多功能合成子,用于快速组装复杂的分子结构,包括环状和多环化合物。它们独特的反应性归因于连接到氮上的吸电子基团,使其能够应用于合成含氮杂环化合物,这些化合物普遍存在于天然产物和药物中(Wang 等,2014)。

光致发光与材料科学

在材料科学领域,已经探索了二甲基亚砜和N-碘代琥珀酰亚胺促进的涉及炔基连接的炔酰胺的反应,以获得吡咯烷酮和螺吡咯烷酮。该反应证明了炔酰胺在合成具有独特光致发光特性的材料中的潜力,这可能有利于开发新的光学材料和传感器(Prabagar 等,2016)。

催化与绿色化学

炔酰胺的矛盾反应性已被用于炔烃二聚化的金催化中,展示了一种罕见的转化,导致环状和非环状产物。该应用强调了炔酰胺在开发绿色化学工艺中的重要性,因为它促进了高效和选择性的化学转化(Kramer 等,2011)。

未来方向

属性

IUPAC Name |

2,2-dimethylbut-3-ynamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-4-6(2,3)5(7)8/h1H,2-3H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROPZRNAXKKFKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylbut-3-ynamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester](/img/structure/B175840.png)